molecular formula C9H8N4O4 B021110 Ethyl 6-nitropyrazolo[1,5-a]pyrimidine-3-carboxylate CAS No. 105411-95-8

Ethyl 6-nitropyrazolo[1,5-a]pyrimidine-3-carboxylate

Cat. No.: B021110
CAS No.: 105411-95-8
M. Wt: 236.18 g/mol
InChI Key: LBYJWGFJADCGGX-UHFFFAOYSA-N
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Description

Ethyl 6-nitropyrazolo[1,5-a]pyrimidine-3-carboxylate (ENPC) is an organic compound with a wide range of applications in scientific research. It is a heterocyclic compound, meaning it has a ring structure composed of both carbon and nitrogen atoms. ENPC has been used in a variety of research areas, including drug discovery, organic synthesis, and biochemistry. Its structure and properties make it an ideal compound for scientific research, as it is both versatile and relatively easy to synthesize.

Scientific Research Applications

  • Synthesis of Azolo-anellierten Derivatives : Chupakhin et al. (1990) explored the synthesis of 9-imino- and 9-oxo-7-nitro-4,9-dihydroazolo[1,5-a]pyrido[2,3-d]pyrimidines by reacting 6-nitropyrazolo[1,5-a]pyrimidines with malononitrile and ethyl cyanoacetate, providing insights into its application as a bifunctional reagent in organic synthesis (Chupakhin et al., 1990).

  • Pyrimidine to Pyridine Ring Transformations : Chupakhin et al. (1992) also demonstrated the transformation of 6-nitro-1,2,4-triazolo[1,5-a]pyrimidine into 2-triazolylamino-3-carbethoxy-5-nitropyridine, further supporting the role of ethyl cyanoacetate in the conversion of pyrimidine to pyridine rings (Chupakhin et al., 1992).

  • Structural Corrections in Pyrazolo[1,5-a]pyrimidines : Chimichi et al. (1993) reinvestigated the reaction of 3-amino-4-cyanopyrazole with ethyl 3-ethoxymethylene-2, 4-dioxopentanoate, leading to a structural correction in pyrazolo[1,5-a]pyrimidine derivatives (Chimichi et al., 1993).

  • Synthesis of Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine Derivatives : Bruni et al. (1994) reported the synthesis of pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-ones, a process involving the reaction of ammonium acetate with ethyl 7-dimethylaminovinylpyrazolo[1,5-a]pyrimidine-6-carboxylates (Bruni et al., 1994).

  • Anti-coxsackievirus B3 Activity : Makarov et al. (2005) identified a novel class of 2-amino-4-nitropyrazolo[1,5-a]pyrimidines as potent inhibitors of coxsackievirus B3 replication, showcasing the potential pharmaceutical applications of derivatives of Ethyl 6-nitropyrazolo[1,5-a]pyrimidine-3-carboxylate (Makarov et al., 2005).

  • C–C Recyclizations : Danagulyan et al. (2011) studied the condensation of ethyl ethoxymethyleneacetoacetate and ethyl ethoxymethylenecyanoacetate with 3-substituted 3-aminopyrazoles, leading to the synthesis of 2-substituted 6-ethoxy-carbonylpyrazolo[1,5-a]pyrimidines (Danagulyan et al., 2011).

Future Directions

The future directions for research on “Ethyl 6-nitropyrazolo[1,5-a]pyrimidine-3-carboxylate” and similar compounds could include further exploration of their potential biological activities and the development of methods for their synthesis .

Properties

IUPAC Name

ethyl 6-nitropyrazolo[1,5-a]pyrimidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O4/c1-2-17-9(14)7-4-11-12-5-6(13(15)16)3-10-8(7)12/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBYJWGFJADCGGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2N=CC(=CN2N=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80545287
Record name Ethyl 6-nitropyrazolo[1,5-a]pyrimidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80545287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105411-95-8
Record name Ethyl 6-nitropyrazolo[1,5-a]pyrimidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80545287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 6-nitropyrazolo[1,5-a]pyrimidine-3-carboxylate
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Ethyl 6-nitropyrazolo[1,5-a]pyrimidine-3-carboxylate
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Ethyl 6-nitropyrazolo[1,5-a]pyrimidine-3-carboxylate
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Ethyl 6-nitropyrazolo[1,5-a]pyrimidine-3-carboxylate
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Ethyl 6-nitropyrazolo[1,5-a]pyrimidine-3-carboxylate

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